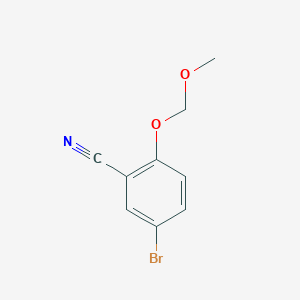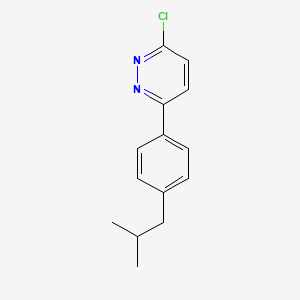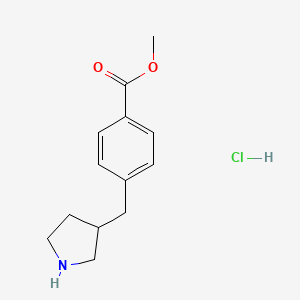
阿卡巴霉素 C
描述
Aqabamycin C is a type of maleimide derivative . It is one of the seven novel maleimide derivatives named aqabamycins, which were isolated from a marine Vibrio species . The molecular formula of Aqabamycin C is C16H10N2O5 .
Synthesis Analysis
Aqabamycin C was isolated from a marine Vibrio species found on the surface of the soft coral Sinularia polydactyla collected in the Red Sea . The Vibrio species was found to be a prolific producer of secondary metabolites with antibacterial and cytotoxic activities . The exact synthesis process of Aqabamycin C is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of Aqabamycin C is characterized by its molecular formula C16H10N2O5 . It has an average mass of 310.261 Da and a monoisotopic mass of 310.058960 Da .Physical And Chemical Properties Analysis
Aqabamycin C has a molecular formula of C16H10N2O5, an average mass of 310.261 Da, and a monoisotopic mass of 310.058960 Da .科学研究应用
副标题阿卡巴霉素 G 的合成和结构细节
海洋生物碱阿卡巴霉素 G 已首次合成。该合成涉及将吲哚基序和源自对乙酰氨基酚的取代重氮苯并单元逐步添加到马来酰亚胺中。这项研究提供了对与阿卡巴霉素相关的结构复杂性和合成挑战的见解,可能有助于理解它们的生物学功能 (Vargas, Kaufman, & Larghi, 2022)。
阿卡巴霉素 A-G 的结构阐明
副标题阿卡巴霉素的发现和结构复杂性
从海洋弧菌菌株中分离出阿卡巴霉素 A-G,它们是具有抗菌和细胞毒活性的次级代谢物。这些化合物包括阿卡巴霉素 C 和其他衍生物,并显示出各种各样的生物活性。这一发现强调了阿卡巴霉素在生物技术和制药应用中的潜力,展示了海洋微生物丰富的化学多样性和生物学相关性 (Yao 等,2010)。
阿卡巴霉素的分类和生物活性
副标题阿卡巴霉素变体的生物活性与分离
在对海洋细菌的筛选过程中,发现一种弧菌物种会产生次级代谢物,包括具有显着抗菌和细胞毒性特性的阿卡巴霉素 C。这突出了海洋生物多样性在发现生物活性化合物中的重要性,并表明阿卡巴霉素在开发新治疗剂中具有潜在作用 (Al-Zereini, Yao, Laatsch, & Anke, 2010)。
属性
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-4-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-12-7-6-10(8-11(12)18(22)23)14-13(15(20)17-16(14)21)9-4-2-1-3-5-9/h1-8,19H,(H,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWHCDOYSVJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aqabamycin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)


![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
![N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1486618.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)

![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)
